![molecular formula C12H13N3 B13644351 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under various conditions, including heating under reflux in solvents like pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .
化学反応の分析
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophilic agents, leading to the opening of the dioxopyrimidine ring.
Reductive Dearomatization: Catalyzed by rhodium, leading to chiral derivatives.
Hydrogenation: Asymmetric hydrogenation using iridium catalysts.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include nucleophilic agents like malonic acid derivatives.
Reductive Dearomatization: Rhodium catalysts under controlled conditions.
Hydrogenation: Iridium catalysts in the presence of hydrogen gas.
Major Products
Nucleophilic Addition: Asymmetrical pyrazolyl derivatives of malonic acid.
Reductive Dearomatization: Chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines.
Hydrogenation: Chiral derivatives with high enantioselectivity.
科学的研究の応用
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: Similar in structure but with different substituents and biological activities.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines: Another class of compounds with a similar core structure but different functional groups.
Uniqueness
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct biological activities and synthetic versatility .
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H13N3/c1-2-5-10(6-3-1)11-9-12-13-7-4-8-15(12)14-11/h1-3,5-6,9,13H,4,7-8H2 |
InChIキー |
KZEWGULAHMEOTE-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=NN2C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


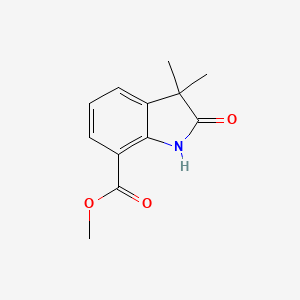
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
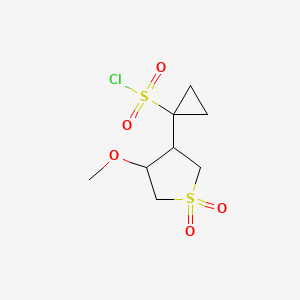
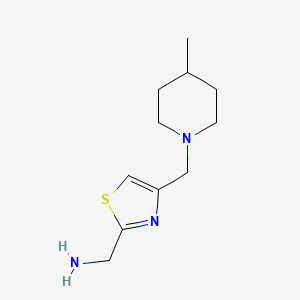

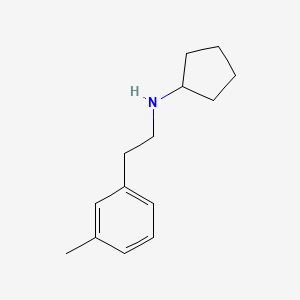
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
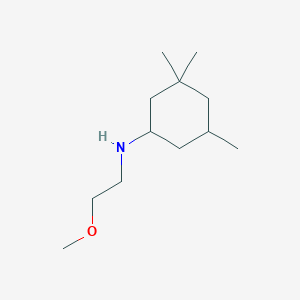
![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)
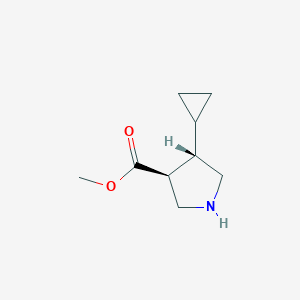

![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)
![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
